REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:8][C:9]#[CH:10].[CH:11]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([CH3:13])[CH3:12]>CC(C)=O>[CH:11]([N:14]1[CH2:19][CH2:18][N:17]([CH2:10][C:9]#[CH:8])[CH2:16][CH2:15]1)([CH3:13])[CH3:12] |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
0.254 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
0.073 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |